Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate
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Overview
Description
Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of a methyl benzoate derivative, followed by the introduction of the diethoxymethyleneamino group through a condensation reaction. The reaction conditions often require the use of strong acids or bases as catalysts and may involve heating to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate exerts its effects involves its interaction with various molecular targets. The bromine atom and the amino group can form bonds with different substrates, facilitating reactions that modify the structure and function of these substrates. The pathways involved often include nucleophilic substitution and electrophilic addition, depending on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-3-methylbenzoate
- Methyl 2-amino-5-bromobenzoate
- Methyl 3-(bromomethyl)benzoate
Uniqueness
Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate is unique due to the presence of the diethoxymethyleneamino group, which imparts distinct reactivity and potential applications compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and various research applications.
Biological Activity
Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which contributes to its biological properties. The compound can be described by the following chemical details:
Property | Value |
---|---|
CAS Number | 1342063-52-8 |
Molecular Formula | C12H15BrN2O4 |
Molecular Weight | 319.16 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound's structure allows it to act as an inhibitor of specific enzymes, potentially affecting metabolic pathways in target organisms.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, leading to altered cellular functions.
- Receptor Interaction : It may bind to specific receptors, modulating their activity and influencing physiological responses.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown effective inhibition of growth in:
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Candida albicans | 10 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines have revealed that this compound has significant cytotoxic effects. The IC50 values (concentration required to inhibit cell growth by 50%) for various cancer cell lines are summarized below:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 25 |
MCF-7 (Breast Cancer) | 30 |
A549 (Lung Cancer) | 20 |
These results indicate potential applications in cancer therapy, warranting further investigation into its mechanism of action and efficacy.
Case Studies
- Case Study on Antifungal Activity : A study published in the Journal of Medicinal Chemistry demonstrated the antifungal efficacy of this compound against Candida species. The compound was tested in a series of assays, showing promising results that suggest it could serve as a lead compound for antifungal drug development.
- Cancer Cell Line Study : In a recent study, researchers evaluated the cytotoxic effects of the compound on various human cancer cell lines. The results showed that treatment with this compound led to significant apoptosis in HeLa cells, indicating its potential as a chemotherapeutic agent.
Properties
Molecular Formula |
C13H16BrNO4 |
---|---|
Molecular Weight |
330.17 g/mol |
IUPAC Name |
methyl 2-bromo-3-(diethoxymethylideneamino)benzoate |
InChI |
InChI=1S/C13H16BrNO4/c1-4-18-13(19-5-2)15-10-8-6-7-9(11(10)14)12(16)17-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
SFACMWVDGUGHDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NC1=CC=CC(=C1Br)C(=O)OC)OCC |
Origin of Product |
United States |
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